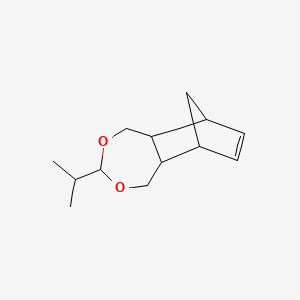
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is a complex organic compound with a unique structure that includes a dioxepin ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated systems can be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
科学的研究の応用
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules.
類似化合物との比較
Similar Compounds
- 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-epoxy-9-ethoxy-8-methyl- [1,3]dioxepino [5,6-c]pyridine .
- 1,5-dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-c]pyridin-9-ol .
Uniqueness
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is unique due to its specific structural features, such as the fused dioxepin and benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
特性
CAS番号 |
77020-88-3 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
5-propan-2-yl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C13H20O2/c1-8(2)13-14-6-11-9-3-4-10(5-9)12(11)7-15-13/h3-4,8-13H,5-7H2,1-2H3 |
InChIキー |
VGTIEZWNPAOHLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OCC2C3CC(C2CO1)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


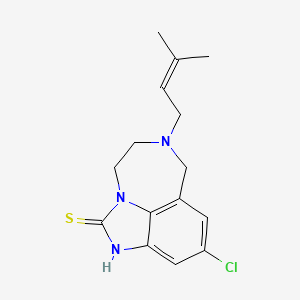
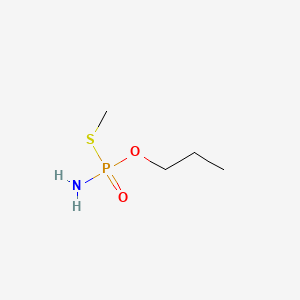
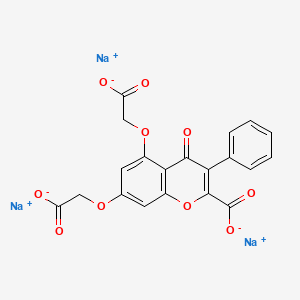
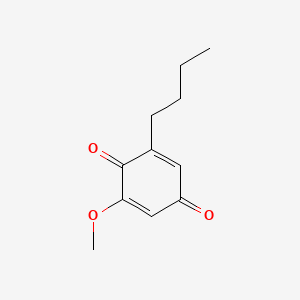

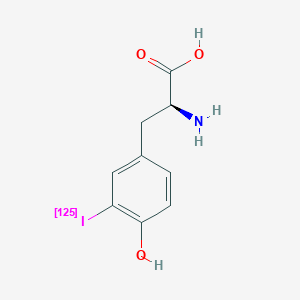
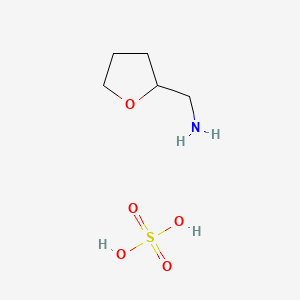
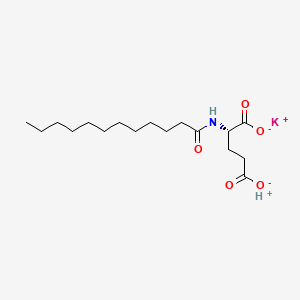
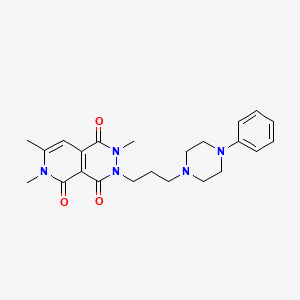

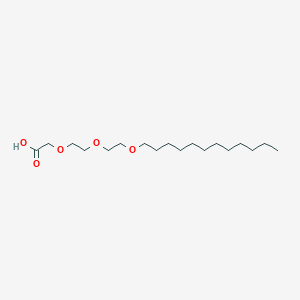
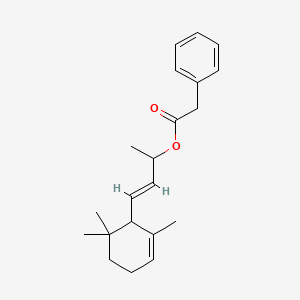
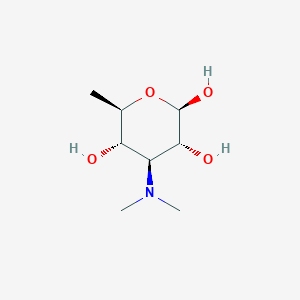
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
